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molecular formula C15H22O B3146693 1-(4-Tert-butylphenyl)-2-methylbutan-1-one CAS No. 60561-85-5

1-(4-Tert-butylphenyl)-2-methylbutan-1-one

Cat. No. B3146693
M. Wt: 218.33 g/mol
InChI Key: WJABJQOWEDFHJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03968168

Procedure details

The procedure of Example 3 was followed for the reaction of 60g (0.5 mole) of 2-methylbutyryl chloride with 67g (0.5 mole) of tert-butylbenzene. Obtained was 98.6g of a clear liquid: ir (film) 3.4 (s), 5.95 (s), 8.2 (m) microns; nmr (CDCl3) 7.66 (4H, d of d) 3.37 (1H, q), 1.77 (2H, m), 1.28 (9H, s), 1.16 (3H, d), 0.88 (3H, t) ppm. A VPC analysis indicated a single pure product.
[Compound]
Name
60g
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
67g
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
clear liquid
Quantity
98.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:6][CH3:7])[C:3](Cl)=[O:4].[C:8]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)([CH3:11])([CH3:10])[CH3:9]>>[C:8]([C:12]1[CH:17]=[CH:16][C:15]([C:3](=[O:4])[CH:2]([CH3:1])[CH2:6][CH3:7])=[CH:14][CH:13]=1)([CH3:11])([CH3:10])[CH3:9]

Inputs

Step One
Name
60g
Quantity
0.5 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)Cl)CC
Name
67g
Quantity
0.5 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=CC=C1
Step Two
Name
clear liquid
Quantity
98.6 g
Type
reactant
Smiles
Step Three
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Obtained

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=CC=C(C=C1)C(C(CC)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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